2-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile
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Overview
Description
2-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is a complex organic compound that features a triazole ring, a tetrahydronaphthalene moiety, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the tetrahydronaphthalene moiety: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the benzonitrile group: This can be done through nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The triazole ring and benzonitrile group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenated compounds and nucleophiles are often employed in substitution reactions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Amines are the primary products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Mechanism of Action
The mechanism of action of 2-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and benzonitrile group are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity. The tetrahydronaphthalene moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4a-methyl-5,6,7,8-tetrahydronaphthalen-2-one
- 5,6,7,8-tetrahydro-2-naphthylamine
- N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Uniqueness
2-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile stands out due to its combination of a triazole ring, tetrahydronaphthalene moiety, and benzonitrile group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C21H20N4S |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-[[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C21H20N4S/c1-25-20(17-11-10-15-6-2-3-7-16(15)12-17)23-24-21(25)26-14-19-9-5-4-8-18(19)13-22/h4-5,8-12H,2-3,6-7,14H2,1H3 |
InChI Key |
VKPFGSWTAYLWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2C#N)C3=CC4=C(CCCC4)C=C3 |
Origin of Product |
United States |
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